(R)-1-(2-Bromo-3-chlorophenyl)ethanamine

Description

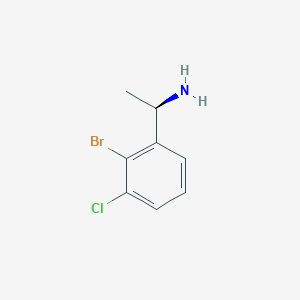

(R)-1-(2-Bromo-3-chlorophenyl)ethanamine is a chiral amine featuring a phenyl ring substituted with bromine and chlorine at the 2- and 3-positions, respectively, and an ethanamine moiety with (R)-configuration at the stereogenic center. The presence of halogen substituents (Br, Cl) introduces steric and electronic effects that influence reactivity, solubility, and interactions in biological or synthetic systems .

Properties

Molecular Formula |

C8H9BrClN |

|---|---|

Molecular Weight |

234.52 g/mol |

IUPAC Name |

(1R)-1-(2-bromo-3-chlorophenyl)ethanamine |

InChI |

InChI=1S/C8H9BrClN/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5H,11H2,1H3/t5-/m1/s1 |

InChI Key |

DPMLEWBBBYUVFF-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](C1=C(C(=CC=C1)Cl)Br)N |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Cl)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromo-3-chlorophenyl)ethanamine typically involves the following steps:

Bromination and Chlorination: The starting material, 2-phenylethanamine, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 3 positions of the phenyl ring, respectively.

Resolution of Enantiomers: The racemic mixture of 1-(2-Bromo-3-chlorophenyl)ethanamine is resolved into its enantiomers using chiral resolution techniques such as chiral chromatography or crystallization with a chiral resolving agent.

Industrial Production Methods

Industrial production of ®-1-(2-Bromo-3-chlorophenyl)ethanamine may involve large-scale bromination and chlorination reactions followed by enantiomeric resolution. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: ®-1-(2-Bromo-3-chlorophenyl)ethanamine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The ethanamine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines or thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products

Substitution Products: Depending on the nucleophile, products can include substituted ethanamines or phenyl derivatives.

Oxidation Products: Imines or nitriles.

Reduction Products: Secondary amines or fully reduced ethanamines.

Scientific Research Applications

®-1-(2-Bromo-3-chlorophenyl)ethanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ®-1-(2-Bromo-3-chlorophenyl)ethanamine involves its interaction with specific molecular targets such as receptors or enzymes. The presence of the bromine and chlorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The ethanamine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Table 1. Key Properties of this compound and Analogs

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa (Predicted) |

|---|---|---|---|---|---|---|---|

| This compound | Not Provided | 2-Br, 3-Cl | C₈H₉BrClN | 234.53 | - | - | - |

| (R)-1-(2-Bromophenyl)ethanamine | 113974-24-6 | 2-Br | C₈H₁₀BrN | 200.08 | - | - | - |

| (R)-1-(3-Bromophenyl)ethanamine | 176707-77-0 | 3-Br | C₈H₁₀BrN | 200.08 | 1.33 | 96 (4 mmHg) | - |

| (R)-1-(3-Bromo-2-methylphenyl)ethanamine | 1213520-94-5 | 3-Br, 2-CH₃ | C₉H₁₂BrN | 214.1 | 1.345 | 270.6 (Predicted) | 8.91 |

| (R)-1-(3-Chloro-2-fluorophenyl)ethanamine | 1253792-97-0 | 3-Cl, 2-F | C₈H₉ClFN | 189.62 | - | - | - |

| (R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine | 1241679-85-5 | 4-Br, 2,6-F | C₈H₈BrF₂N | 244.06 | - | - | - |

Key Observations:

- Substituent Position Effects: Ortho-substituted bromine (e.g., 2-Br in (R)-1-(2-Bromophenyl)ethanamine ) increases steric hindrance compared to meta-substituted analogs (e.g., 3-Br in ). This may reduce rotational freedom and enhance chiral recognition in catalysis .

- Halogen Type: Bromine (atomic radius: 1.14 Å) vs. chlorine (0.99 Å) impacts van der Waals interactions and lipophilicity. For example, (R)-1-(3-Bromophenyl)ethanamine (density: 1.33 g/cm³) is denser than non-halogenated amines due to bromine’s higher atomic mass .

Steric and Electronic Effects :

Stereochemical Considerations

The (R)-configuration is critical for enantioselective applications:

- Enantiomer-Specific Activity : lists separate CAS numbers for (R)- and (S)-1-(2-Bromophenyl)ethanamine hydrochloride, highlighting the importance of chirality in biological targeting or catalytic efficiency .

- Synthetic Relevance : Asymmetric synthesis methods, such as those using Ti(Oi-Pr)₄ (), are often employed to achieve high enantiomeric excess in such amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.